molecular formula C26H29N3O5 B14963142 2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide

Cat. No.: B14963142
M. Wt: 463.5 g/mol
InChI Key: CRFXQFSUSWJNRC-UHFFFAOYSA-N
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Description

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxole moiety, a piperidine ring, and a formamido group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the piperidine ring, and the final coupling reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds . The reaction conditions often include the use of bases like cesium carbonate and ligands such as BINAP .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets. In medicinal applications, it targets microtubules, leading to the disruption of cell division and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to its targets, making it a potent agent in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features.

    Piperonyl alcohol: Contains the benzodioxole moiety but lacks the piperidine and formamido groups.

    N-(2-Carbamoylphenyl)-6-nitroso-1,3-benzodioxole-5-carboxamide: Shares the benzodioxole and amide functionalities.

Uniqueness

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide is unique due to its combination of the benzodioxole, piperidine, and formamido groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from simpler analogs .

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

N-[1-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-(cyclopropylamino)-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C26H29N3O5/c1-16-2-4-18(5-3-16)24(30)28-23(25(31)27-20-7-8-20)17-10-12-29(13-11-17)26(32)19-6-9-21-22(14-19)34-15-33-21/h2-6,9,14,17,20,23H,7-8,10-13,15H2,1H3,(H,27,31)(H,28,30)

InChI Key

CRFXQFSUSWJNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5CC5

Origin of Product

United States

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